molecular formula C13H11N5O2 B15163808 N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide CAS No. 143076-56-6

N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide

Cat. No.: B15163808
CAS No.: 143076-56-6
M. Wt: 269.26 g/mol
InChI Key: ZKFJLXHUUMLXPP-UHFFFAOYSA-N
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Description

N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a fused imidazole and pyridine ring system, which is further substituted with a nitramide group.

Preparation Methods

The synthesis of N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an aldehyde or ketone.

    Introduction of the methyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively.

    Addition of the nitramide group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The nitramide group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction conditions such as reflux or room temperature.

Scientific Research Applications

N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its reactivity is studied to understand the behavior of imidazo[4,5-b]pyridine derivatives.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide involves its interaction with specific molecular targets and pathways. For example, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This suggests that the compound may exert its effects by modulating the NF-kappa-B signaling pathway, which is involved in various cellular processes such as inflammation and immune response.

Comparison with Similar Compounds

N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)nitramide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitramide group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

143076-56-6

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

N-(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)nitramide

InChI

InChI=1S/C13H11N5O2/c1-17-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(17)16-18(19)20/h2-8H,1H3,(H,14,15,16)

InChI Key

ZKFJLXHUUMLXPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[N+](=O)[O-]

Origin of Product

United States

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